molecular formula C21H21NO3 B1613700 Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate CAS No. 898789-81-6

Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

Cat. No. B1613700
CAS RN: 898789-81-6
M. Wt: 335.4 g/mol
InChI Key: MMMWTNLAWUFCGS-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many biologically active compounds . Pyrrole rings are present in many important natural products such as histidine, purine, and histamine .


Molecular Structure Analysis

The compound contains a pyrrole ring, which is a five-membered ring with alternating double bonds and a nitrogen atom . The specific positions of the functional groups on the ring could influence the compound’s properties and reactivity .


Chemical Reactions Analysis

Pyrrole-containing compounds are known to participate in a variety of chemical reactions . The specific reactions that this compound might undergo would depend on the exact structure and the conditions under which the reactions are carried out.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Pyrrole itself is a colorless volatile liquid . The presence of other functional groups could significantly alter these properties.

Scientific Research Applications

Synthetic Methods and Chemical Properties

  • Research on 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides revealed that substitutions on the pyrrole-C2 ethene chains can significantly influence HDAC inhibitory activity. The introduction of a 1,3-butadienyl moiety into certain structures enhanced their activity, highlighting the importance of specific structural motifs in chemical synthesis and activity (Mai et al., 2004).
  • The synthesis of nitrogen-bridged purine-like C-nucleosides from ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate involved coupling with various aminomethyl- and hydrazino-azines, leading to the production of imidazolo-[1,5-a]pyridine and other derivatives. This work demonstrated the versatility of ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate as a precursor in the synthesis of complex nitrogen-containing heterocycles (Khadem et al., 1989).

Biological Activities and Applications

  • Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate was identified as a novel anti-juvenile hormone (anti-JH) agent, inducing precocious metamorphosis in silkworm larvae, a JH-deficiency symptom. This compound's activity was counteracted by methoprene, a JH agonist, suggesting its potential use in studying hormonal regulation in insects (Ishiguro et al., 2003).

Structural and Mechanistic Insights

  • Studies on substituted 4-pyrazolylbenzoates revealed hydrogen-bonded supramolecular structures in dimensions ranging from one to three. These findings contribute to the understanding of molecular interactions and structural design in supramolecular chemistry (Portilla et al., 2007).

Catalysis and Reaction Pathways

  • Research on the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves demonstrated the synthesis of biobased terephthalic acid precursors from ethylene and renewable furans. This study highlighted the potential of utilizing ethylene in sustainable chemical synthesis processes (Pacheco et al., 2015).

Future Directions

Pyrrole derivatives are a focus of ongoing research due to their presence in many biologically active compounds . Future research could explore the synthesis, properties, and potential applications of this specific compound.

properties

IUPAC Name

ethyl 2-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-2-25-21(24)19-11-4-3-10-18(19)20(23)17-9-7-8-16(14-17)15-22-12-5-6-13-22/h3-11,14H,2,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMWTNLAWUFCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643473
Record name Ethyl 2-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

CAS RN

898789-81-6
Record name Ethyl 2-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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